molecular formula C9H7N3 B1335498 1H-benzimidazol-1-ylacetonitrile CAS No. 4414-74-8

1H-benzimidazol-1-ylacetonitrile

Cat. No. B1335498
CAS RN: 4414-74-8
M. Wt: 157.17 g/mol
InChI Key: XLOWJKLTSYXFME-UHFFFAOYSA-N
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Patent
US07482469B2

Procedure details

To an ice cooled solution of benzimidazole (10 g, 0.085 mol) in dry N,N-dimethylformamide (500 mL) was added potassium tert-butoxide (9.6 g, 0.085 mol) portionwise. The mixture was stirred at room temperature for 1 h then bromoacetonitrile (6 mL, 0.086 mol) was added in one portion and stirred for 3 h. The mixture was then quenched with solid carbon dioxide followed by water and the organics separated. The organics were washed further with water (100 mL×5), and brine (100 mL×1) combined and dried (Na2SO4), filtered and evaporated to dryness. The residue was passed through a silica gel column eluting with dichloromethane:ethanol (1% up to 6% ethanol) to give a yellow solid (12 g, 89%). 1H NMR (400 MHz, CDCl3) δ ppm 5.08 (2H, s), 7.36-7.43 (2H, m), 7.47 (1H, d, J=7.4 Hz), 7.85 (1H, d, J=7.2 Hz), 7.93 (1H, s).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][CH:2]=1.CC(C)([O-])C.[K+].Br[CH2:17][C:18]#[N:19]>CN(C)C=O>[N:1]1([CH2:17][C:18]#[N:19])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Name
Quantity
9.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
BrCC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched with solid carbon dioxide
WASH
Type
WASH
Details
The organics were washed further with water (100 mL×5), and brine (100 mL×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.